molecular formula C16H11NO2S B12848283 Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester

Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester

Katalognummer: B12848283
Molekulargewicht: 281.3 g/mol
InChI-Schlüssel: NBLBCSQGMYWSRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester is a complex organic compound with a unique structure that includes a benzene ring, a cyano group, and a thioester linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester typically involves the reaction of benzyl mercaptan with 4-cyano-alpha-oxo-benzeneethanethioic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioester bond.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the thioester group into a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the thioester linkage can undergo hydrolysis, releasing active thiol groups that can modulate biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid: Similar structure with a cyano and thioester group.

    Benzeneacetic acid, α-oxo-, methyl ester: Contains a benzene ring and an ester group but lacks the cyano and thioester functionalities.

Uniqueness

Benzeneethanethioic acid, 4-cyano-alpha-oxo-, S-(phenylmethyl) ester is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a thioester linkage allows for diverse chemical transformations and interactions with biological targets.

Eigenschaften

Molekularformel

C16H11NO2S

Molekulargewicht

281.3 g/mol

IUPAC-Name

S-benzyl 2-(4-cyanophenyl)-2-oxoethanethioate

InChI

InChI=1S/C16H11NO2S/c17-10-12-6-8-14(9-7-12)15(18)16(19)20-11-13-4-2-1-3-5-13/h1-9H,11H2

InChI-Schlüssel

NBLBCSQGMYWSRR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSC(=O)C(=O)C2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.